
Methylprednisolon-21-Propionat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylprednisolone 21-Propionate, also known as (6α,11β)-11,17-Dihydroxy-6-methyl-21-(1-oxopropoxy)pregna-1,4-diene-3,20-dione , is a corticosteroid medication used to suppress the immune system and decrease inflammation . It is typically used for its anti-inflammatory effects .
Synthesis Analysis
A study reports the design, synthesis, and renal targeting of methylprednisolone–lysozyme (MPS–LZM). This conjugate was obtained by covalently linking MP with the renal targeting carrier LZM through a linker containing an ester bond .Molecular Structure Analysis
The molecular formula of Methylprednisolone 21-Propionate is C25 H34 O6 . Its molecular weight is 430.53 .Wissenschaftliche Forschungsanwendungen
Prävention und Behandlung pathologischer Narben
Kortikosteroide, einschließlich Methylprednisolon-21-Propionat, sind die wichtigsten Medikamente in der klinischen Narbenprävention und -behandlung. Sie induzieren effektiv eine Narbenregression und verbessern den Juckreiz und die Schmerzen der Narbe . Intralesionale Injektionen von Kortikosteroiden werden in der klinischen Praxis häufig eingesetzt . Aufgrund der erheblichen Begleitschmerzen bei der Injektion, der wiederholten Injektionen und der Nebenwirkungen wie Hautatrophie, Hautpigmentierung und Teleangiektasie ist die transdermale Verabreichung eine vielversprechende nicht-invasive und einfach anzuwendende Methode zur Verabreichung von Kortikosteroiden zur Behandlung von Narben .
Lungenchirurgie
Die Verabreichung von Methylprednisolon ist ein Bestandteil der perioperativen multimodalen Analgesie, die die potenziell schädlichen Auswirkungen von postoperativen Schmerzen und Opioidkonsums mildert . Es wurde festgestellt, dass es in einer klinischen Umgebung zu einer unbedeutenden Linderung akuter postoperativer Schmerzen bei einer Lungenoperation beiträgt . Es wurde jedoch beobachtet, dass es den Serumspiegel von Interleukin (IL)-6 nach 6 Stunden reduziert und die Inzidenz von akutem Lungenversagen und kognitiven Störungen im Vergleich zur Placebogruppe senkt .
Topische Behandlung
This compound wurde ausgiebig als topische Behandlung eingesetzt . Diese Anwendung ist besonders nützlich bei Erkrankungen, die die Haut betreffen, da die Verbindung direkt auf die betroffene Stelle aufgetragen werden kann.
Wirkmechanismus
Target of Action
Methylprednisolone 21-Propionate, a synthetic glucocorticoid, primarily targets the glucocorticoid receptors within cells . These receptors are intracellular proteins that are present in almost all tissues and organs. They play a crucial role in regulating a wide array of physiological functions such as immune response, metabolism, inflammation, and stress response .
Mode of Action
Methylprednisolone 21-Propionate exerts its effects by binding to the glucocorticoid receptors. This binding forms a drug-receptor complex that translocates into the nucleus and binds to specific DNA sequences, thereby regulating gene expression . The drug-receptor complex can either enhance or suppress the transcription of various genes, leading to changes in the synthesis of proteins, including enzymes . This interaction results in a wide range of physiological effects, including modulation of carbohydrate, protein, and lipid metabolism, and maintenance of fluid and electrolyte homeostasis .
Biochemical Pathways
The action of Methylprednisolone 21-Propionate affects several biochemical pathways. It influences the metabolism of carbohydrates, proteins, and lipids, and it also plays a role in maintaining fluid and electrolyte balance . In the context of inflammation, it suppresses the migration of polymorphonuclear leukocytes and reverses increased capillary permeability . Furthermore, it has been found to modulate metabolic activity associated with tryptophan and inflammatory lipids .
Pharmacokinetics
Methylprednisolone 21-Propionate is well absorbed when administered orally . It has a medium half-life of approximately 36 hours . The drug is primarily metabolized in the liver, but also in the kidneys and other tissues, mainly by the CYP3A4 enzyme . The metabolites are then excreted in the urine .
Result of Action
The molecular and cellular effects of Methylprednisolone 21-Propionate’s action are diverse due to its wide range of physiological effects. It decreases inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability . It also modulates metabolic activity associated with tryptophan and inflammatory lipids . Furthermore, it has been found to reduce the number of metabolites in the plasma of patients during follow-up .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methylprednisolone 21-Propionate. For instance, the presence of infections can affect the drug’s efficacy and may increase the risk of adverse effects . Additionally, the drug’s action can be influenced by the patient’s physiological state, such as the presence of certain diseases or conditions . It’s also important to note that the drug’s efficacy can vary among individuals due to genetic differences in the expression and function of the glucocorticoid receptor and the enzymes involved in the drug’s metabolism .
Safety and Hazards
Methylprednisolone may lower your body’s resistance and the vaccine may not work as well or you might get the infection the vaccine is meant to prevent . A safety data sheet indicates that Methylprednisolone 21-Propionate may damage fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Methylprednisolone 21-Propionate involves the esterification of Methylprednisolone with Propionic acid.", "Starting Materials": ["Methylprednisolone", "Propionic acid", "Dicyclohexylcarbodiimide (DCC)", "Dimethylaminopyridine (DMAP)", "Chloroform", "Methanol", "Diethyl ether"], "Reaction": ["1. Methylprednisolone is dissolved in chloroform and Propionic acid is dissolved in methanol.", "2. Dicyclohexylcarbodiimide (DCC) and Dimethylaminopyridine (DMAP) are added to the mixture and stirred for several hours at room temperature.", "3. The reaction mixture is then filtered to remove dicyclohexylurea.", "4. The filtrate is washed with water and dried over anhydrous sodium sulfate.", "5. The solvent is removed by rotary evaporation to obtain the crude product.", "6. The crude product is purified by column chromatography using a mixture of diethyl ether and chloroform as the eluent.", "7. The purified product, Methylprednisolone 21-Propionate, is obtained as a white crystalline solid."] } | |
CAS-Nummer |
138804-88-3 |
Molekularformel |
C25H34O6 |
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |
InChI |
InChI=1S/C25H34O6/c1-5-21(29)31-13-20(28)25(30)9-7-17-16-10-14(2)18-11-15(26)6-8-23(18,3)22(16)19(27)12-24(17,25)4/h6,8,11,14,16-17,19,22,27,30H,5,7,9-10,12-13H2,1-4H3/t14-,16-,17-,19-,22+,23-,24-,25-/m0/s1 |
InChI-Schlüssel |
KNKJEUNXMFFFDU-LZHIOSKDSA-N |
Isomerische SMILES |
CCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)C)O)C)O |
SMILES |
CCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)C)O)C)O |
Kanonische SMILES |
CCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)C)O)C)O |
Synonyme |
(6α,11β)-11,17-Dihydroxy-6-methyl-21-(1-oxopropoxy)pregna-1,4-diene-3,20-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


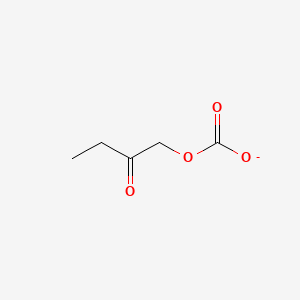



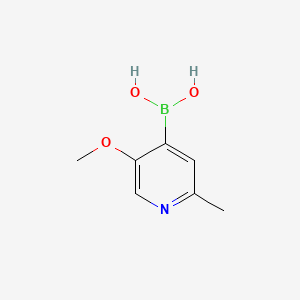
![(2'R)-Tetrahydro-3aH-spiro[[1,3]dioxolo[4,5-c]pyrrole-2,1'-cyclopentan]-2'-ol](/img/structure/B590822.png)
![A-172[neoplasm inhibitor]](/img/structure/B590823.png)
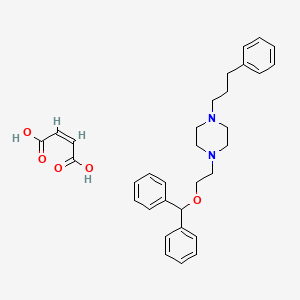


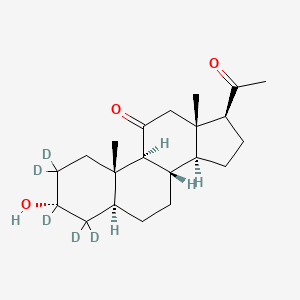
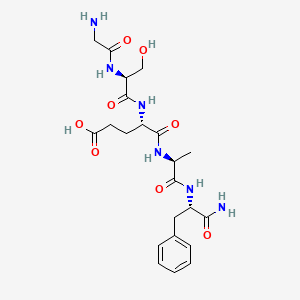
![N-[(2R,3R,4R,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(3R,4R,5R,6R)-2,3-Dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B590838.png)
